molecular formula C23H37N6O14P B611287 Tenofovir disoproxil aspartate CAS No. 1571075-19-8

Tenofovir disoproxil aspartate

Cat. No.: B611287
CAS No.: 1571075-19-8
M. Wt: 652.5 g/mol
InChI Key: CCIDLBRRXVNEDK-KJTVYDLOSA-N
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Description

Tenofovir disoproxil aspartate is a nucleotide analog reverse transcriptase inhibitor used primarily in the treatment of HIV-1 infection and chronic hepatitis B. It is a prodrug of tenofovir, which is converted to its active form, tenofovir diphosphate, within the body. This compound is known for its efficacy in reducing viral loads and improving patient outcomes in antiretroviral therapy.

Scientific Research Applications

Tenofovir disoproxil has a wide range of scientific research applications. In medicine, it is used as a key component of antiretroviral therapy for HIV-1 infection and chronic hepatitis B. It has been shown to effectively reduce viral loads and improve patient outcomes . In addition, tenofovir disoproxil is used in pre-exposure prophylaxis (PrEP) to prevent HIV infection in high-risk populations .

In the field of pharmacokinetics, tenofovir disoproxil is studied to understand its absorption, distribution, metabolism, and excretion. Research has shown that tenofovir disoproxil fumarate is hydrolyzed by gut and plasma esterases to tenofovir, which is then phosphorylated intracellularly to its active form .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tenofovir disoproxil involves several key steps. Initially, tenofovir is esterified with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This reaction typically occurs in a suitable solvent and may involve a dehydrating agent . The resulting tenofovir disoproxil can then be purified and converted into its pharmaceutically acceptable salts.

Industrial Production Methods: Industrial production of tenofovir disoproxil fumarate, a common form of the compound, involves a three-step manufacturing route. This process has been optimized to increase yield and reduce environmental impact. Key improvements include refining the second stage of the process and replacing problematic reagents with more efficient alternatives .

Chemical Reactions Analysis

Types of Reactions: Tenofovir disoproxil undergoes several types of chemical reactions, including ester hydrolysis and phosphorylation. These reactions are crucial for converting the prodrug into its active form, tenofovir diphosphate .

Common Reagents and Conditions: Common reagents used in the synthesis and conversion of tenofovir disoproxil include chloromethyl isopropyl carbonate, bases, and phase transfer catalysts. The reactions typically occur in non-polar solvent media and may involve hydrolysis steps .

Major Products Formed: The major product formed from the hydrolysis of tenofovir disoproxil is tenofovir, which is further phosphorylated to produce tenofovir diphosphate. This active metabolite is responsible for the compound’s antiviral activity .

Mechanism of Action

Tenofovir disoproxil exerts its effects by inhibiting the viral reverse transcriptase enzyme. Once activated by bi-phosphorylation, tenofovir diphosphate competes with natural nucleotides for incorporation into the viral DNA. This incorporation results in chain termination, effectively halting viral replication . The compound targets the reverse transcriptase enzyme, which is essential for the replication of HIV and hepatitis B viruses .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to tenofovir disoproxil include tenofovir alafenamide, emtricitabine, and lamivudine. These compounds are also nucleotide or nucleoside analog reverse transcriptase inhibitors used in the treatment of HIV and hepatitis B .

Uniqueness: Tenofovir disoproxil is unique in its high efficacy and relatively low toxicity compared to other antiretroviral drugs. It has a favorable safety profile and is well-tolerated by patients. Additionally, tenofovir disoproxil fumarate has been shown to have a lower risk of nephrotoxicity and bone mineral density loss compared to tenofovir disoproxil fumarate .

Conclusion

Tenofovir disoproxil aspartate is a crucial compound in the treatment of HIV-1 infection and chronic hepatitis B. Its synthesis involves several key steps, and it undergoes important chemical reactions to become active. The compound has a wide range of scientific research applications and a unique mechanism of action that makes it highly effective. Compared to similar compounds, tenofovir disoproxil stands out for its efficacy and safety profile.

Properties

CAS No.

1571075-19-8

Molecular Formula

C23H37N6O14P

Molecular Weight

652.5 g/mol

IUPAC Name

(2S)-2-aminobutanedioic acid;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

InChI

InChI=1S/C19H30N5O10P.C4H7NO4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-2(4(8)9)1-3(6)7/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);2H,1,5H2,(H,6,7)(H,8,9)/t14-;2-/m10/s1

InChI Key

CCIDLBRRXVNEDK-KJTVYDLOSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C([C@@H](C(=O)O)N)C(=O)O

SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(C(C(=O)O)N)C(=O)O

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(C(C(=O)O)N)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tenofovir disoproxil aspartate;  CKD-390;  CKD 390;  CKD390.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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